Orthogonal Protection Enables Sequential Deprotection
4-Boc-1-Fmoc-2-piperazineacetic acid incorporates two orthogonal protecting groups: Fmoc, which is cleaved under basic conditions (e.g., 20% piperidine in DMF), and Boc, which is cleaved under acidic conditions (e.g., 95% TFA) . In contrast, the commercially available analog 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0) contains only the Fmoc group, providing a single deprotection handle. This orthogonal design allows the target compound to undergo two discrete, sequential deprotection steps without mutual interference, enabling site-selective chain extension at either nitrogen of the piperazine ring [1].
| Evidence Dimension | Number of orthogonal protecting groups and deprotection orthogonality |
|---|---|
| Target Compound Data | Two orthogonal groups (Boc and Fmoc); deprotection under mutually exclusive acidic (TFA) and basic (piperidine) conditions |
| Comparator Or Baseline | 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0) contains only Fmoc group; single deprotection modality |
| Quantified Difference | Target compound provides 2 sequential deprotection steps vs. 1 for comparator; 100% increase in synthetic handles per residue |
| Conditions | Standard SPPS conditions: Fmoc removal with 20% piperidine/DMF; Boc removal with 95% TFA/H₂O |
Why This Matters
Procurement of the target compound reduces synthetic step count and eliminates the need for additional orthogonal protecting group manipulations compared to mono-protected analogs.
- [1] AmarChem. 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9). Product Datasheet. View Source
